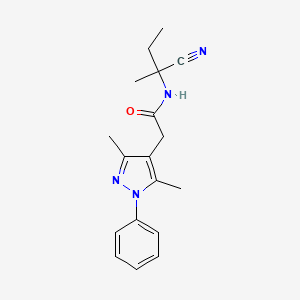

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are compounds of significant interest due to their diverse pharmaceutical and biological activities. The compound "N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide" is a member of this class, and its structure suggests potential for various biological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar benzothiazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods, including condensation reactions and cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been employed to synthesize 2-amino-6-arylbenzothiazoles, yielding products with moderate to excellent yields . Similarly, condensation of 2-aminobenzothiazole with other organic compounds in ethanol has been used to synthesize related compounds . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, IR, NMR, and computational methods like density functional theory (DFT). For example, the X-ray structure of a related compound revealed an orthorhombic space group with two independent molecules in the asymmetric unit . Computational methods complement these experimental techniques by optimizing molecular geometry and predicting properties such as vibrational frequencies and molecular electrostatic potential (MEP) distribution .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which can be used to further modify their structure and enhance their biological activities. The Suzuki cross-coupling reaction mentioned earlier is a prime example of how these compounds can be functionalized with different aryl groups . The reactivity of these compounds can also be inferred from their molecular orbital profiles, which can be studied using computational chemistry methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their structure. For instance, the presence of substituents like methoxy groups can influence the compound's solubility, melting point, and reactivity. The crystal structure analysis provides insights into the density and molecular packing of these compounds . Spectroscopic methods, including IR and NMR, are crucial for determining functional groups and assessing purity . Additionally, some benzothiazole derivatives have been found to possess significant biological activities, such as urease enzyme inhibition and nitric oxide scavenging activities, which are indicative of their potential therapeutic applications .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide and related compounds have been utilized in various chemical reactions and synthesis processes. For instance, 2-phenyl-(1a) and 2-methyl-3-methoxybenzo[b]thiophen 1,1-dioxide undergo ring opening to form amides with specific amines (Buggle, McManus, & O'sullivan, 1978). Additionally, efficient synthesis methods using Suzuki cross-coupling reactions have been developed for benzothiazole derivatives, including those related to this compound, demonstrating notable urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Pharmaceutical and Biological Importance

- Benzothiazole derivatives have attracted considerable interest due to their pharmaceutical and biological importance. Studies have explored their potential in inhibiting the urease enzyme and scavenging nitric oxide, highlighting their relevance in biomedical research (Gull et al., 2013).

Corrosion Resistance Studies

- Benzothiazole derivatives have been investigated for their role in enhancing corrosion resistance. For example, compounds including benzothiazole derivatives demonstrated significant inhibition efficiency in protecting mild steel in an acidic environment, revealing their potential in industrial applications (Salarvand et al., 2017).

Antitumor Properties

- Research has also highlighted the antitumor properties of benzothiazole derivatives. For instance, 2-(4-aminophenyl)benzothiazoles, closely related to this compound, display potent and selective antitumor activity against various cancer cell lines (Chua et al., 1999).

Material Science Applications

- In the field of material science, benzothiazole derivatives have been utilized in the development of dyes and pigments. These compounds, when diazotised and coupled with specific components, can produce dyes coloring materials in a range of hues, demonstrating their utility in the textile and related industries (Georgiadou & Tsatsaroni, 2002).

Photophysical Studies

- Benzothiazole derivatives have been studied for their photophysical properties, such as in the development of fluorescent probes sensitive to pH changes and metal cations. Their high sensitivity and selectivity in these applications are significant for various scientific and industrial uses (Tanaka et al., 2001).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWAJYHIBZZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)